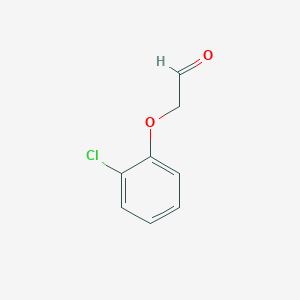
(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-4-methylaniline is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Antimicrobial Applications
Novel metal complexes derived from heterocyclic Schiff base ligands, including those similar to the compound of interest, have been synthesized and characterized. These complexes exhibit significant antimicrobial activity against a variety of bacterial and fungal species. For instance, some metal complexes show potent antifungal activity with minimal inhibitory concentration (MIC) values less than 0.2 μg/mL, identifying them as potential therapeutic agents against fungal infections such as C. albicans and A. niger (Yamgar et al., 2014).
Fluorescence and Optical Properties
The fluorescence properties of related compounds have been explored, demonstrating unusual fluorescence behaviors. For example, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits almost no fluorescence in aprotic solvents but fluoresces strongly in protic solvents. This unique property suggests its potential use in developing new fluorogenic sensors for various applications (Uchiyama et al., 2006).
Synthesis of Complex Molecules
The synthesis of complex molecules incorporating the chromene scaffold is an area of active research. These molecules include those with potential biological activities, such as antileishmanial activity. A notable example is the synthesis of a natural product with antileishmanial activity, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, isolated from Galipea panamensis. This synthesis involves Suzuki-Miyaura coupling and ring-closing metathesis as key steps, providing a pathway to non-natural analogs with potential biological activities (Schmidt et al., 2012).
properties
IUPAC Name |
8-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-7-11-19(12-8-16)25-24-22(30(26,27)20-13-9-17(2)10-14-20)15-18-5-4-6-21(28-3)23(18)29-24/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCKCJZTWSYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2474666.png)
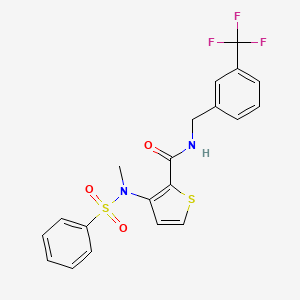

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/no-structure.png)
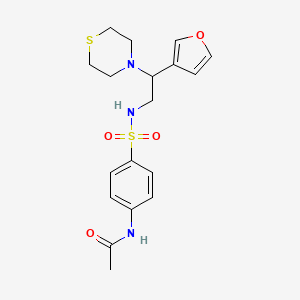
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2474676.png)
![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)
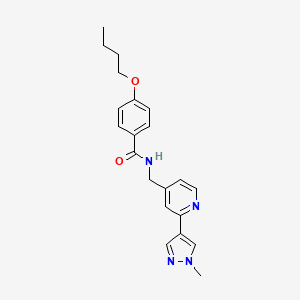
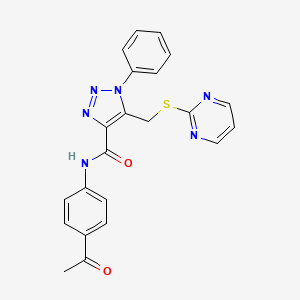
![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)
![phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2474685.png)

